3-Bromo-2-lithiothiophene
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Overview
Description
3-Bromo-2-lithiothiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound is characterized by the presence of both bromine and lithium atoms attached to the thiophene ring, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-lithiothiophene typically involves a halogen dance reaction. This reaction is initiated by the treatment of 2-bromo-3-lithiothiophene with a strong base such as lithium diisopropylamide (LDA). The reaction proceeds through a metal-halogen exchange mechanism, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-lithiothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom in the compound can be replaced by other electrophiles, leading to the formation of diverse derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used for the initial lithiation step.
Electrophiles: Such as alkyl halides, acyl chlorides, and boronic acids for substitution reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products:
Substituted Thiophenes: Formed through substitution reactions.
Bithiophenes and Polythiophenes: Formed through coupling reactions, which are valuable in materials science.
Scientific Research Applications
3-Bromo-2-lithiothiophene has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the production of conjugated polymers and organic semiconductors for electronic devices.
Pharmaceuticals: Serves as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-lithiothiophene involves its ability to undergo metal-halogen exchange reactions. The lithium atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. This property is exploited in various synthetic transformations to create complex molecular architectures .
Comparison with Similar Compounds
2-Bromo-3-lithiothiophene: Another isomer with similar reactivity but different substitution pattern.
3-Bromothiophene: Lacks the lithium atom, making it less reactive in certain transformations.
Uniqueness: 3-Bromo-2-lithiothiophene is unique due to the presence of both bromine and lithium atoms, which allows for versatile reactivity in organic synthesis. Its ability to undergo metal-halogen exchange reactions makes it a valuable intermediate for the construction of complex molecules .
Properties
Molecular Formula |
C4H2BrLiS |
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Molecular Weight |
169.0 g/mol |
IUPAC Name |
lithium;3-bromo-2H-thiophen-2-ide |
InChI |
InChI=1S/C4H2BrS.Li/c5-4-1-2-6-3-4;/h1-2H;/q-1;+1 |
InChI Key |
SOEATDJIKPDPQY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CS[C-]=C1Br |
Origin of Product |
United States |
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